molecular formula C18H22N2O B563700 2-Hydroxy Desipramine-d3 CAS No. 1189998-63-7

2-Hydroxy Desipramine-d3

Cat. No.: B563700
CAS No.: 1189998-63-7
M. Wt: 285.405
InChI Key: NVJBOLMRGMDGLD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Desipramine-d3 is a deuterated form of 2-Hydroxy Desipramine, which is an active metabolite of the tricyclic antidepressant Desipramine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Desipramine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart in various analytical techniques.

Scientific Research Applications

2-Hydroxy Desipramine-d3 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

While the mechanism of action for 2-Hydroxy Desipramine-d3 is not explicitly stated, Desipramine, from which it is metabolized, acts as a relatively selective norepinephrine reuptake inhibitor . It also inhibits serotonin reuptake to a lesser extent .

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy Desipramine-d3 is not available, Desipramine, from which it is metabolized, can cause various side effects such as sedation, dry mouth, constipation, urinary retention, blurred vision, and cognitive or memory impairments . It is also considered particularly toxic in cases of overdose .

Future Directions

Future studies designed to assess the therapeutic effect of Desipramine should account for the presence of its pharmacologically active metabolite, 2-Hydroxy Desipramine . Additionally, the influence of the CYP2D6 genotype on the anti-nociceptive effects of Desipramine suggests that metabolizer status should be accounted for when future studies with tricyclic antidepressants are undertaken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Desipramine-d3 typically involves the hydroxylation of Desipramine-d3. The process begins with the deuterium-labeled Desipramine, which undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position of the dibenzazepine ring. This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, under controlled laboratory conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient conversion of Desipramine-d3 to its hydroxylated form. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d3 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced back to Desipramine-d3 under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed under basic or acidic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Desipramine: The parent compound, used as a tricyclic antidepressant.

    Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.

    Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.

Uniqueness

2-Hydroxy Desipramine-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling distinguishes it from non-labeled compounds and provides valuable insights into the metabolic pathways and interactions of Desipramine .

Properties

IUPAC Name

11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBOLMRGMDGLD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.